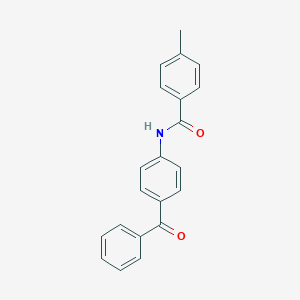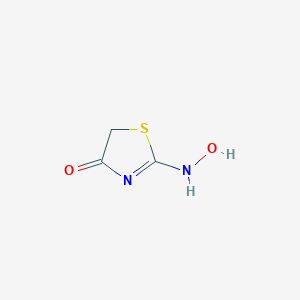
2-(hydroxyamino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound that has received significant attention in the scientific community due to its diverse range of applications. This compound is also known as HATU, a widely used reagent in peptide synthesis. HATU has a unique chemical structure that allows it to facilitate various chemical reactions, making it a valuable tool in scientific research.
Wirkmechanismus
HATU works by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond. HATU is highly effective in this process due to its ability to form stable intermediates and its low propensity for side reactions.
Biochemical and Physiological Effects
HATU itself does not have any significant biochemical or physiological effects. However, the compounds synthesized using HATU have been shown to have a range of biological activities. For example, HATU has been used to synthesize peptides with antimicrobial properties and peptides that can inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HATU in lab experiments include its high reactivity, low propensity for side reactions, and cost-effectiveness. However, HATU can be unstable in some solvents and can react with water, which can limit its use in certain experiments. Additionally, HATU can be toxic in high concentrations, and proper precautions should be taken when handling this reagent.
Zukünftige Richtungen
There are many potential future directions for the use of HATU in scientific research. One area of interest is the synthesis of peptide-based drugs for the treatment of various diseases. HATU could also be used in the synthesis of new materials with unique properties, such as hydrogels and polymers. Additionally, HATU could be used in the synthesis of new imaging agents for use in medical diagnostics.
Conclusion
In conclusion, 2-(hydroxyamino)-1,3-thiazol-4-one, or HATU, is a valuable reagent in scientific research due to its ability to activate carboxylic acids and form amide bonds. HATU has a range of applications, including peptide synthesis and the synthesis of biologically active molecules. While HATU has some limitations, its advantages make it a popular choice for researchers. There are many potential future directions for the use of HATU in scientific research, and its unique chemical structure makes it an exciting area of study.
Synthesemethoden
HATU is typically synthesized by reacting thionyl chloride with N-hydroxybenzotriazole (HOBt) in the presence of triethylamine. The resulting intermediate is then reacted with thioamide to form HATU. The synthesis of HATU is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
HATU has become a popular reagent in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. This reagent has proven to be more effective than traditional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). HATU has also been used in the synthesis of other biologically active molecules, such as nucleoside analogs and peptidomimetics.
Eigenschaften
Produktname |
2-(hydroxyamino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C3H4N2O2S |
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
2-(hydroxyamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
InChI-Schlüssel |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N=C(S1)NO |
SMILES |
C1C(=O)N=C(S1)NO |
Kanonische SMILES |
C1C(=O)N=C(S1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)




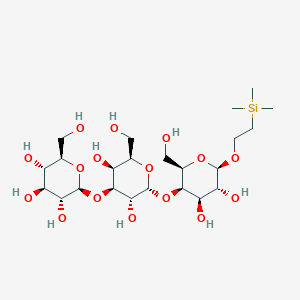
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
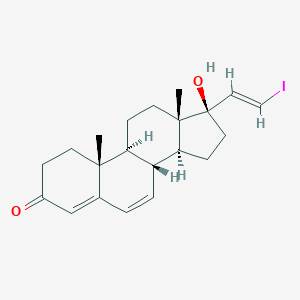
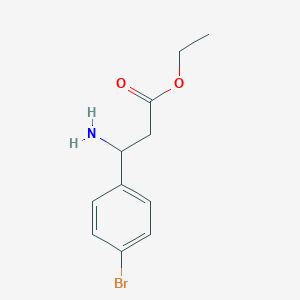
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)

